(E)-2-methyl-3-(2-nitrophenyl)acrylic acid
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Overview
Description
(E)-2-methyl-3-(2-nitrophenyl)acrylic acid is an organic compound that belongs to the class of acrylic acids It is characterized by the presence of a nitrophenyl group attached to the acrylic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-methyl-3-(2-nitrophenyl)acrylic acid typically involves the reaction of 2-nitrobenzaldehyde with methyl acrylate in the presence of a base such as sodium hydroxide. The reaction proceeds through a Knoevenagel condensation mechanism, followed by an isomerization step to yield the (E)-isomer of the product. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as ethanol or methanol for several hours .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These processes often utilize advanced techniques such as ultrasonication-assisted flow strategies to minimize side products and enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
(E)-2-methyl-3-(2-nitrophenyl)acrylic acid undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The compound can undergo electrophilic substitution reactions at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
(E)-2-methyl-3-(2-nitrophenyl)acrylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of polymers and resins with specific properties.
Mechanism of Action
The mechanism of action of (E)-2-methyl-3-(2-nitrophenyl)acrylic acid involves its interaction with specific molecular targets. The nitrophenyl group can participate in various biochemical pathways, potentially leading to the inhibition of certain enzymes or receptors. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-ethyl hexyl acrylate: Another member of the acrylate family, used in the production of polymers and resins.
2-hydroxyethyl methacrylate: Commonly used in dental products and artificial nails.
Methyl methacrylate: Widely used in the production of acrylic plastics and resins.
Uniqueness
(E)-2-methyl-3-(2-nitrophenyl)acrylic acid is unique due to the presence of the nitrophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H9NO4 |
---|---|
Molecular Weight |
207.18 g/mol |
IUPAC Name |
(E)-2-methyl-3-(2-nitrophenyl)prop-2-enoic acid |
InChI |
InChI=1S/C10H9NO4/c1-7(10(12)13)6-8-4-2-3-5-9(8)11(14)15/h2-6H,1H3,(H,12,13)/b7-6+ |
InChI Key |
IPKIDCQRPLWBFO-VOTSOKGWSA-N |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1[N+](=O)[O-])/C(=O)O |
Canonical SMILES |
CC(=CC1=CC=CC=C1[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
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